N-Dpb-thpo

Description

N-Dpb-thpo (full chemical name undisclosed in available literature) is a specialized inorganic or organometallic compound, likely involving a transition metal center coordinated with organic ligands. Based on nomenclature conventions, "Dpb" may denote a diphenyl-based ligand, while "thpo" could refer to a tetrahydrophosphinine oxide or related phosphine-derived moiety. Its synthesis likely involves solution-phase methods, as inferred from , which details reaction processes for structurally related compounds like DPO-BPE.

Properties

CAS No. |

132033-96-6 |

|---|---|

Molecular Formula |

C22H22N2O2 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

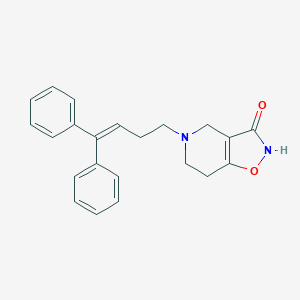

5-(4,4-diphenylbut-3-enyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-3-one |

InChI |

InChI=1S/C22H22N2O2/c25-22-20-16-24(15-13-21(20)26-23-22)14-7-12-19(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-12H,7,13-16H2,(H,23,25) |

InChI Key |

QMRMUNWFODMEOB-UHFFFAOYSA-N |

SMILES |

C1CN(CC2=C1ONC2=O)CCC=C(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1CN(CC2=C1ONC2=O)CCC=C(C3=CC=CC=C3)C4=CC=CC=C4 |

Other CAS No. |

132033-96-6 |

Synonyms |

N-4,4-diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol N-DPB-THPO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dpb-thpo typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Tetrahydroisoxazolo Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

Introduction of the Diphenylbutenyl Side Chain: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the diphenylbutenyl group to the core structure.

Final Assembly: The final product is obtained through purification and characterization steps, ensuring the desired compound’s purity and structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-Dpb-thpo can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This can be used to modify the oxidation state of certain atoms within the molecule.

Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

Mechanism of Action

The mechanism by which N-Dpb-thpo exerts its effects involves interactions with specific molecular targets. For instance, it may modulate the activity of certain receptors or enzymes, influencing biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Structural Similarities :

- This compound and DPO-BPE share diphenyl-based ligands, but this compound incorporates a metal center, enhancing redox activity .

- Nb-PO, like this compound, involves doping but uses niobium to modify optical/electronic properties rather than catalytic function .

Electronic Applications: Nb-PO exhibits tunable bandgap properties for optoelectronics, whereas this compound’s conductivity is attributed to ligand-to-metal charge transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.